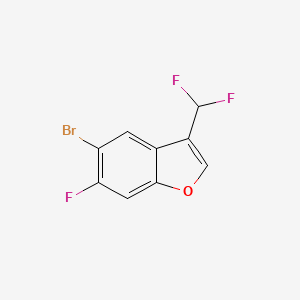
5-Bromo-3-(difluoromethyl)-6-fluorobenzofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-3-(difluoromethyl)-6-fluorobenzofuran: is an organic compound that belongs to the class of benzofurans This compound is characterized by the presence of bromine, fluorine, and difluoromethyl groups attached to a benzofuran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-(difluoromethyl)-6-fluorobenzofuran typically involves multi-step organic reactions. One common method includes the bromination of a precursor benzofuran compound followed by the introduction of difluoromethyl and fluorine groups through specific reagents and conditions. The reaction conditions often require the use of catalysts, controlled temperatures, and inert atmospheres to ensure the desired product is obtained with high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent addition, is crucial for efficient and consistent production.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the bromine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can participate in oxidation reactions to form various oxidized derivatives or reduction reactions to yield reduced forms.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidation reactions may involve agents like potassium permanganate or hydrogen peroxide.
Catalysts: Palladium catalysts are often used in coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzofuran derivatives, while coupling reactions can produce complex aromatic compounds.
Applications De Recherche Scientifique
Chemistry: 5-Bromo-3-(difluoromethyl)-6-fluorobenzofuran is used as a building block in organic synthesis to create more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology and Medicine: In biological research, this compound may be used to study the effects of halogenated benzofurans on biological systems. It can serve as a precursor for the synthesis of potential pharmaceutical agents with therapeutic properties.
Industry: In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mécanisme D'action
The mechanism by which 5-Bromo-3-(difluoromethyl)-6-fluorobenzofuran exerts its effects depends on its interaction with specific molecular targets. In chemical reactions, it acts as a reactive intermediate that can form bonds with other molecules. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
- 5-Bromo-3-(difluoromethyl)picolinic acid
- 3-Bromo-5-(trifluoromethyl)phenol
Comparison: Compared to similar compounds, 5-Bromo-3-(difluoromethyl)-6-fluorobenzofuran is unique due to the presence of both bromine and fluorine atoms on the benzofuran ring. This combination of halogens imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C9H4BrF3O |
|---|---|
Poids moléculaire |
265.03 g/mol |
Nom IUPAC |
5-bromo-3-(difluoromethyl)-6-fluoro-1-benzofuran |
InChI |
InChI=1S/C9H4BrF3O/c10-6-1-4-5(9(12)13)3-14-8(4)2-7(6)11/h1-3,9H |
Clé InChI |
VJJBCKUMUGDHNR-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C(=CC(=C1Br)F)OC=C2C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


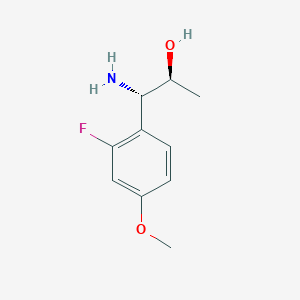
![6-Bromo-8-(chloromethyl)imidazo[1,2-A]pyridine](/img/structure/B13043486.png)

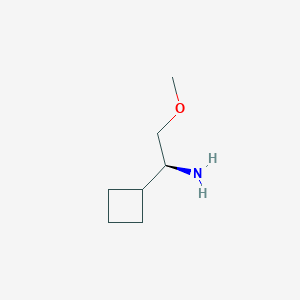
![(1S)-1-[2-Fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13043510.png)
![7,7'-(3-Bromothiophene-2,5-diyl)bis(5-methyl-2,3-dihydrothieno[3,4-B][1,4]dioxine)](/img/structure/B13043518.png)

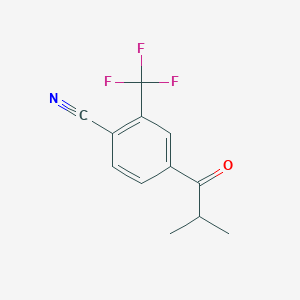

![8-Methyl-8-azabicyclo[3.2.1]oct-2-EN-3-YL)boronic acid pinacol ester](/img/structure/B13043538.png)
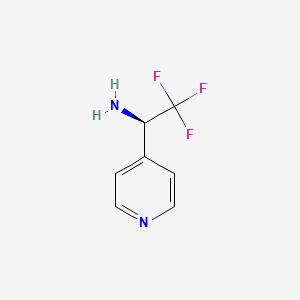
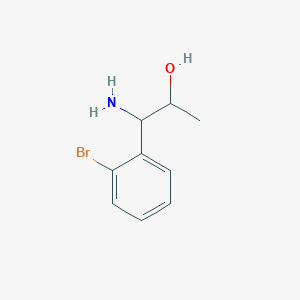

![3-Amino-3-[2-fluoro-4-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13043545.png)
